molecular formula C6H8O6 B15220918 (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one

(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one

Cat. No.: B15220918
M. Wt: 182.08 g/mol
InChI Key: CIWBSHSKHKDKBQ-LQCGXNGASA-N
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Description

The compound (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is specifically designed for use in metabolic studies, where the incorporation of carbon-13 isotopes allows for detailed tracking and analysis of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 labeled precursors into the ascorbic acid synthesis pathway. This can be achieved through various synthetic routes, including:

    Fermentation: Using microorganisms that can incorporate carbon-13 labeled glucose into ascorbic acid.

    Chemical Synthesis: Starting from carbon-13 labeled glucose, which undergoes a series of chemical reactions to form the labeled ascorbic acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes, where genetically modified microorganisms are used to produce carbon-13 labeled glucose, which is then converted into the labeled ascorbic acid through a series of enzymatic reactions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to dehydroascorbic acid.

    Reduction: It can be reduced back to ascorbic acid from dehydroascorbic acid.

    Substitution: Various substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and ferric chloride.

    Reduction: Reducing agents such as dithiothreitol (DTT) and glutathione are commonly used.

    Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products

    Oxidation: Dehydroascorbic acid.

    Reduction: Ascorbic acid.

    Substitution: Acetylated derivatives of ascorbic acid.

Scientific Research Applications

(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of ascorbic acid metabolism.

    Biology: Helps in studying the role of ascorbic acid in cellular processes and its antioxidant properties.

    Medicine: Used in research to understand the pharmacokinetics and pharmacodynamics of ascorbic acid in the human body.

    Industry: Employed in the development of new ascorbic acid-based supplements and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in redox reactions. The pathways involved include the regeneration of other antioxidants such as vitamin E and glutathione.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its carbon-13 labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a powerful tool for researchers to study the detailed mechanisms of ascorbic acid metabolism and its role in various biological processes.

Properties

Molecular Formula

C6H8O6

Molecular Weight

182.08 g/mol

IUPAC Name

(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

CIWBSHSKHKDKBQ-LQCGXNGASA-N

Isomeric SMILES

[13CH2]([13C@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

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